Cas no 2229488-08-6 (3-(3-chloro-2-fluorophenyl)-2,2-difluoropropan-1-amine)

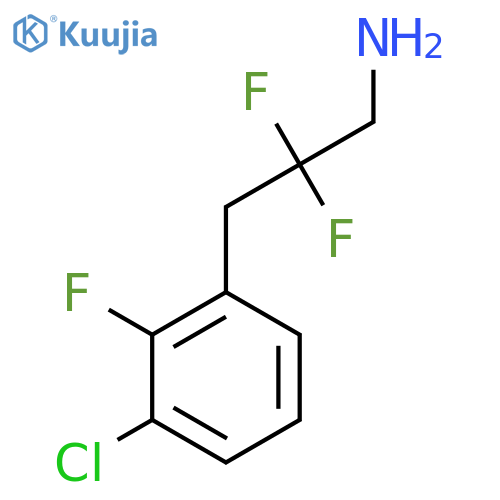

2229488-08-6 structure

商品名:3-(3-chloro-2-fluorophenyl)-2,2-difluoropropan-1-amine

3-(3-chloro-2-fluorophenyl)-2,2-difluoropropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(3-chloro-2-fluorophenyl)-2,2-difluoropropan-1-amine

- 2229488-08-6

- EN300-1971205

-

- インチ: 1S/C9H9ClF3N/c10-7-3-1-2-6(8(7)11)4-9(12,13)5-14/h1-3H,4-5,14H2

- InChIKey: FHIPDRFPYJYNEB-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1F)CC(CN)(F)F

計算された属性

- せいみつぶんしりょう: 223.0375615g/mol

- どういたいしつりょう: 223.0375615g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

3-(3-chloro-2-fluorophenyl)-2,2-difluoropropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1971205-0.25g |

3-(3-chloro-2-fluorophenyl)-2,2-difluoropropan-1-amine |

2229488-08-6 | 0.25g |

$1262.0 | 2023-09-16 | ||

| Enamine | EN300-1971205-5.0g |

3-(3-chloro-2-fluorophenyl)-2,2-difluoropropan-1-amine |

2229488-08-6 | 5g |

$3977.0 | 2023-06-01 | ||

| Enamine | EN300-1971205-2.5g |

3-(3-chloro-2-fluorophenyl)-2,2-difluoropropan-1-amine |

2229488-08-6 | 2.5g |

$2688.0 | 2023-09-16 | ||

| Enamine | EN300-1971205-0.5g |

3-(3-chloro-2-fluorophenyl)-2,2-difluoropropan-1-amine |

2229488-08-6 | 0.5g |

$1316.0 | 2023-09-16 | ||

| Enamine | EN300-1971205-0.1g |

3-(3-chloro-2-fluorophenyl)-2,2-difluoropropan-1-amine |

2229488-08-6 | 0.1g |

$1207.0 | 2023-09-16 | ||

| Enamine | EN300-1971205-10g |

3-(3-chloro-2-fluorophenyl)-2,2-difluoropropan-1-amine |

2229488-08-6 | 10g |

$5897.0 | 2023-09-16 | ||

| Enamine | EN300-1971205-5g |

3-(3-chloro-2-fluorophenyl)-2,2-difluoropropan-1-amine |

2229488-08-6 | 5g |

$3977.0 | 2023-09-16 | ||

| Enamine | EN300-1971205-1.0g |

3-(3-chloro-2-fluorophenyl)-2,2-difluoropropan-1-amine |

2229488-08-6 | 1g |

$1371.0 | 2023-06-01 | ||

| Enamine | EN300-1971205-0.05g |

3-(3-chloro-2-fluorophenyl)-2,2-difluoropropan-1-amine |

2229488-08-6 | 0.05g |

$1152.0 | 2023-09-16 | ||

| Enamine | EN300-1971205-1g |

3-(3-chloro-2-fluorophenyl)-2,2-difluoropropan-1-amine |

2229488-08-6 | 1g |

$1371.0 | 2023-09-16 |

3-(3-chloro-2-fluorophenyl)-2,2-difluoropropan-1-amine 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

2229488-08-6 (3-(3-chloro-2-fluorophenyl)-2,2-difluoropropan-1-amine) 関連製品

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬